2-Amino-4,4'-dimethoxybenzophenone
Overview
Description
2-Amino-4,4’-dimethoxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in organic synthesis, pharmaceuticals, and as intermediates in various chemical reactions. This compound is characterized by the presence of amino and methoxy groups attached to the benzophenone core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4’-dimethoxybenzophenone typically involves the reaction of 4,4’-dimethoxybenzophenone with an appropriate amine source under controlled conditions. One common method includes the use of guanidine hydrochloride as a catalyst in a one-pot synthesis . The reaction conditions often involve mild temperatures and short reaction times to achieve high yields.
Industrial Production Methods
Industrial production of 2-Amino-4,4’-dimethoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactors has been explored to enhance the efficiency and yield of the production process . These methods offer advantages such as better control over reaction parameters and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted benzophenones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzophenones with different functional groups.
Scientific Research Applications
2-Amino-4,4’-dimethoxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a photoinitiator in photochemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,4’-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. In photochemical reactions, the compound absorbs light and undergoes photodecarboxylation, leading to the formation of reactive intermediates that can participate in further chemical transformations . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobenzophenone: Similar in structure but with amino groups instead of methoxy groups.
4,4’-Dihydroxybenzophenone: Contains hydroxyl groups instead of methoxy groups.
4,4’-Dimethylbenzophenone: Has methyl groups instead of methoxy groups.
Uniqueness
2-Amino-4,4’-dimethoxybenzophenone is unique due to the presence of both amino and methoxy groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Properties
IUPAC Name |
(2-amino-4-methoxyphenyl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-11-5-3-10(4-6-11)15(17)13-8-7-12(19-2)9-14(13)16/h3-9H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAUVKSXTDZFGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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